N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-ethylphenyl group at position 2 and an acetamide moiety at position 4. The acetamide side chain is further modified with a 2,3-dihydro-1H-inden-1-yl group, imparting structural rigidity due to the bicyclic indene system. This rigidity may enhance binding selectivity to biological targets, such as kinases or enzymes, by reducing conformational flexibility . The 4-ethylphenyl substituent likely contributes to hydrophobic interactions in binding pockets, while the pyrazolo-triazine core provides hydrogen-bonding capabilities via its carbonyl and nitrogen atoms. Though direct biological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazolo-triazine derivatives) are frequently explored in medicinal chemistry for their kinase inhibitory or antimicrobial properties .
Properties
Molecular Formula |
C24H23N5O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
InChI |
InChI=1S/C24H23N5O2/c1-2-16-7-9-18(10-8-16)21-13-22-24(31)28(25-15-29(22)27-21)14-23(30)26-20-12-11-17-5-3-4-6-19(17)20/h3-10,13,15,20H,2,11-12,14H2,1H3,(H,26,30) |
InChI Key |
ZTZCCZBKQMABST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4CCC5=CC=CC=C45 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide” likely involves multiple steps, including the formation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core and subsequent functionalization. Typical reaction conditions might include:
Reagents: Starting materials such as indene, 4-ethylphenyl derivatives, and appropriate acylating agents.
Catalysts: Acid or base catalysts to facilitate the formation of the heterocyclic ring.
Solvents: Organic solvents like dichloromethane, toluene, or ethanol.
Temperature: Reactions may require elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up: Adapting laboratory-scale reactions to industrial-scale processes.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to ensure the compound meets required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide” may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, possibly affecting the compound’s stability.
Substitution: Replacement of one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
The compound could have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways.
Industry
In industry, it might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which “N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in metabolism, growth, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Insights:
Core Modifications :
- The pyrazolo-triazine core is conserved across analogs, preserving hydrogen-bonding and π-stacking capabilities. Substitutions at R1 (e.g., 4-ethylphenyl, 4-fluorophenyl, 4-methoxyphenyl) modulate electronic and hydrophobic interactions. For example:
- 4-Fluorophenyl (Analog 1): Introduces electron-withdrawing effects, increasing metabolic stability .
- 4-Methoxyphenyl (Analog 3, 4): Methoxy groups donate electrons, possibly enhancing binding to polar residues in targets .
Side Chain Variations :
- The acetamide substituent (R2) significantly impacts solubility and target engagement:
- 2,3-Dihydro-1H-inden-1-yl (target): Rigid bicyclic structure may reduce off-target interactions .
- 2-Furylmethyl (Analog 1): Polar furan oxygen could participate in H-bonding but may reduce metabolic stability compared to saturated systems .
- 4-Chlorobenzyl (Analog 3): Chlorine’s steric bulk might hinder binding in compact active sites .
- Piperidinylpropyl (Analog 4): Basic nitrogen in piperidine improves solubility in acidic environments .
Physicochemical Properties :
- Molecular weights range from 367.34 (Analog 1) to ~550 (Analog 4), influencing bioavailability. Lower molecular weight analogs (e.g., Analog 1) may have better absorption but shorter half-lives.
- LogP Predictions : Ethyl and benzyl groups (target, Analog 4) increase lipophilicity, while methoxy and piperidine (Analog 2, 4) enhance solubility.
Research Findings and Limitations:
- Biological Activity: No direct activity data for the target compound are available in the evidence. However, pyrazolo-triazine derivatives are frequently associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity .
- Synthetic Accessibility : The indenyl group in the target compound may pose synthetic challenges compared to simpler substituents like furylmethyl or benzyl.
Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising an indene moiety and a pyrazolo-triazine framework. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O2 |
| Molecular Weight | 396.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrazolo-triazines have been studied for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies using cell lines such as A549 (lung cancer) and MCF7 (breast cancer) demonstrated that these compounds can induce apoptosis and inhibit cell proliferation.
A study reported that certain triazene derivatives showed cytotoxic effects against melanoma and colon cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to cellular stress and apoptosis .
Antimicrobial Activity
In addition to anticancer effects, pyrazolo derivatives have been evaluated for antimicrobial properties. Compounds similar to this compound have shown activity against various bacterial strains and fungi. The mechanism generally involves disruption of bacterial cell walls or inhibition of nucleic acid synthesis .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The indene structure may facilitate binding to enzyme active sites or receptor sites involved in signaling pathways related to cell growth and apoptosis.
For example:
- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or repair.
- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, influencing cellular responses.
Case Studies
Case Study 1: Antitumor Activity in Lung Cancer Cells
A study evaluated the effects of a related compound on A549 lung cancer cells using the MTS assay to measure cell viability. Results indicated a dose-dependent decrease in viability at concentrations above 10 μM after 48 hours of treatment. This suggests potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of pyrazolo derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in disk diffusion assays at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
